molecular formula C20H32O B036349 ent-Kaurenol CAS No. 2300-11-0

ent-Kaurenol

Cat. No.: B036349
CAS No.: 2300-11-0
M. Wt: 288.5 g/mol
InChI Key: TUJQVRFWMWRMIO-XRNRSJMDSA-N
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Description

ent-Kaur-16-en-19-ol: is a naturally occurring diterpenoid compound. It belongs to the class of ent-kaurane diterpenoids, which are known for their diverse biological activities. The compound has a molecular formula of C20H32O and is characterized by its unique structure, which includes a hydroxyl group at the 19th position and a double bond at the 16th position .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ent-Kaur-16-en-19-ol typically involves the oxidation of ent-kaur-16-ene. This process can be carried out using microsomal enzyme preparations from plant sources such as Marah macrocarpus seeds. The oxidation process requires cofactors like TPNH and DPNH, and the presence of flavin nucleotides such as FAD and FMN .

Industrial Production Methods: Industrial production of ent-Kaur-16-en-19-ol is less common, but it can be achieved through biotransformation processes using fungal cultures. These processes involve the hydroxylation of kaurane diterpenes to produce more polar derivatives, which can then be isolated and purified .

Chemical Reactions Analysis

Types of Reactions: ent-Kaur-16-en-19-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the oxidation of ent-Kaur-16-en-19-ol to ent-kaurenal, which is catalyzed by microsomal enzymes .

Common Reagents and Conditions:

Major Products:

Biological Activity

Introduction

Ent-Kaurenol, a tetracyclic diterpenoid, is a significant intermediate in the gibberellin biosynthesis pathway, which plays a crucial role in plant growth and development. This article explores the biological activity of this compound, focusing on its enzymatic functions, metabolic pathways, and potential therapeutic applications based on recent research findings.

Structure and Biosynthesis

This compound is derived from ent-kaurene through the action of ent-kaurene oxidase (KO), an enzyme that catalyzes the oxidation of ent-kaurene to this compound and subsequently to ent-kaurenoic acid. The biosynthetic pathway involves several key enzymes:

  • Ent-Copalyl Diphosphate Synthase (CPS)
  • Ent-Kaurene Synthase (KS)
  • Ent-Kaurene Oxidase (KO)
  • Ent-Kaurenoic Acid Oxidase (KAO)

These enzymes work sequentially to convert geranylgeranyl diphosphate into bioactive gibberellins, which are vital for various plant physiological processes such as seed germination, stem elongation, and flowering .

Table 1: Enzymatic Steps in Gibberellin Biosynthesis

EnzymeReactionProduct
CPSGeranylgeranyl diphosphate → Ent-copalyl diphosphateEnt-copalyl diphosphate
KSEnt-copalyl diphosphate → Ent-kaureneEnt-kaurene
KOEnt-kaurene → this compoundThis compound
KAOThis compound → Ent-kaurenoic acidEnt-kaurenoic acid

1. Role in Plant Development

Research indicates that this compound is essential for proper plant growth and development. In studies involving Arabidopsis thaliana, mutations in the genes encoding ent-kaurene oxidase resulted in delayed germination and impaired growth due to reduced gibberellin levels . The presence of this compound facilitates the transition from seed germination to seedling establishment by promoting gibberellin biosynthesis.

2. Metabolic Pathways

Studies utilizing gas chromatography-mass spectrometry (GC-MS) have shown that this compound can be metabolized into various gibberellins, highlighting its importance in the metabolic network . For instance, the metabolite ent-kaurenoic acid has been demonstrated to restore auxin sensitivity in protonemal cells of Physcomitrella patens, indicating its role as a developmental regulator .

3. Therapeutic Potential

Recent investigations into the pharmacological properties of ent-kauarene derivatives suggest potential applications in medicine. Compounds derived from the Annonaceae family, which include ent-kauarene structures, exhibit a range of biological activities such as:

  • Antifungal
  • Antibacterial
  • Antitumor
  • Anti-inflammatory

These properties make them candidates for further research in drug development .

Case Studies

Case Study 1: Gibberellin Biosynthesis in Rice

A study focused on rice mutants lacking functional ent-kaurene oxidase genes demonstrated that these mutants exhibited significantly lower levels of gibberellins and delayed germination. The research confirmed that ent-kauarene oxidase is crucial for converting ent-kauarene to ent-kauarenoic acid, thereby linking it directly to plant growth regulation .

Case Study 2: Protonemal Development in Moss

In another study involving P. patens, disruption mutants lacking ent-kauarene synthesis showed defects in protonemal differentiation. Application of exogenous ent-kauarene or its metabolites restored normal development, emphasizing the compound's role as an endogenous growth regulator .

Properties

IUPAC Name

[(1S,4S,5R,9S,10R,13R)-5,9-dimethyl-14-methylidene-5-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O/c1-14-11-20-10-7-16-18(2,13-21)8-4-9-19(16,3)17(20)6-5-15(14)12-20/h15-17,21H,1,4-13H2,2-3H3/t15-,16-,17+,18+,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUJQVRFWMWRMIO-XRNRSJMDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CCC34C2CCC(C3)C(=C)C4)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCC[C@@]2([C@@H]1CC[C@]34[C@H]2CC[C@H](C3)C(=C)C4)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00332095
Record name Kaurenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2300-11-0
Record name Kaurenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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